8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives Xanthines are known for their diverse pharmacological properties, including their use as stimulants and bronchodilators
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a suitable purine derivative with a piperidine reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the purine derivative is reacted with a piperidine boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with suitable electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism and immune regulation. The compound may also modulate signaling pathways involving glucagon-like peptide (GLP) and other bioactive molecules .
Comparison with Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Another xanthine derivative used as a bronchodilator.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties
Uniqueness: 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike caffeine and theophylline, it has a piperidine ring that enhances its interaction with certain molecular targets, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
108653-57-2 |
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Molecular Formula |
C16H25N5O2 |
Molecular Weight |
319.40 g/mol |
IUPAC Name |
8-piperidin-1-yl-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-3-8-20-13-12(14(22)21(9-4-2)16(20)23)17-15(18-13)19-10-6-5-7-11-19/h3-11H2,1-2H3,(H,17,18) |
InChI Key |
WOPQNXWWFKTQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)N3CCCCC3 |
Origin of Product |
United States |
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